molecular formula C22H22N2O4 B11026249 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11026249
M. Wt: 378.4 g/mol
InChI Key: GLJDPSJRPYUHOY-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals interesting features. Let’s break it down:

  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl): : This part consists of an indene scaffold with two methoxy groups (OCH₃) attached at positions 5 and 6. The indene ring system provides aromaticity and rigidity.

  • 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: : Here, we have an isoquinoline core with a carboxamide group (CONH₂) at position 4. The methyl group (CH₃) adds steric bulk.

Preparation Methods

Synthesizing this compound involves multistep routes. One approach starts with (3-indenyl)acetic acids as key intermediates. Two methods stand out:

  • Modified Horner-Wadsworth-Emmons Reaction: : A two-step sequence using this reaction yields intermediate compounds. better results come from an alternative method:

  • Indanone Condensation: : Lithium salt of ethyl acetate reacts with indanones, followed by dehydration and hydrolysis/isomerization. This route leads to the desired compound.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: It can undergo oxidation reactions, transforming functional groups.

    Reduction: Reduction of the carbonyl group (C=O) may occur.

    Substitution: Substituents can be replaced by other groups.

Common reagents include reducing agents (e.g., AlH₃-NMe₂Et) and acid/base catalysts. Major products depend on reaction conditions.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it interact with receptors? Any therapeutic effects?

    Chemical Biology: Explore its role in cellular processes.

    Industry: Could it serve as a precursor for other compounds?

Mechanism of Action

    Molecular Targets: Identify receptors or enzymes it binds to.

    Pathways: How does it influence cellular pathways?

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O4/c1-24-12-17(14-6-4-5-7-15(14)22(24)26)21(25)23-18-9-8-13-10-19(27-2)20(28-3)11-16(13)18/h4-7,10-12,18H,8-9H2,1-3H3,(H,23,25)

InChI Key

GLJDPSJRPYUHOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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